5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide involves multiple steps, typically starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Chemical Reactions Analysis
5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using reagents like sodium methoxide or potassium fluoride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide include other indole derivatives with different substituents. Some examples include:
5-fluoro-1H-indole-2-carboxylic acid: Known for its antiviral activity.
5-methoxy-1H-indole-2-carboxylic acid: Studied for its anticancer properties.
1H-tetrazol-1-yl-benzamide derivatives: Investigated for their antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H17FN6O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-fluoro-N-[2-(5-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17FN6O2/c1-28-15-3-5-17-13(10-15)6-8-25(17)9-7-21-19(27)16-11-14(20)2-4-18(16)26-12-22-23-24-26/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) |
InChI Key |
VKAMXJRLAIAVOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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